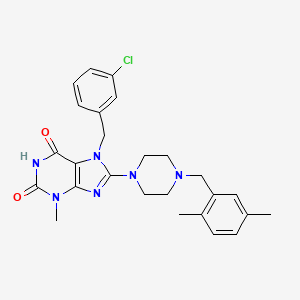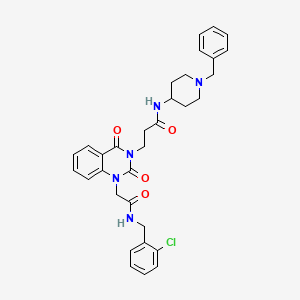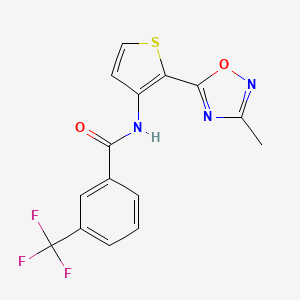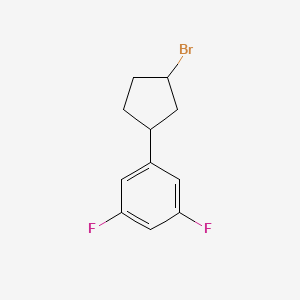![molecular formula C14H11ClN6O2 B2849944 3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921574-21-2](/img/structure/B2849944.png)
3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, commonly known as CDPPB, is a chemical compound that has gained significant attention in the field of neuroscience research. CDPPB is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity, learning, and memory.
科学的研究の応用
Antiviral Research
This compound, due to its triazolo-purine core, may be investigated for its antiviral properties. Triazolo-purine derivatives have shown promise in inhibiting viral replication. For instance, certain triazolo-quinoxaline compounds have demonstrated antiviral activity by reducing the number of plaques formed by viruses in cell cultures . This suggests that our compound could be synthesized and tested against a range of viruses to assess its efficacy in viral inhibition.
Antimicrobial Studies
The triazole ring present in the compound is known to contribute to antimicrobial activity. Research on similar triazolo-quinoxaline derivatives has revealed antibacterial and antifungal activities, which could be explored with this compound as well . It could be particularly interesting to study its effects on multidrug-resistant strains of bacteria and fungi.
Cancer Research
Compounds with a triazolo-purine scaffold have been explored for their potential use in cancer therapy. Molecular docking studies of related compounds have shown interactions with the DNA active site, suggesting that they could influence cell proliferation and induce apoptosis in cancer cells . This compound could be synthesized and its cytotoxic effects on various cancer cell lines could be evaluated.
Pharmacological Potentials
The triazole moiety is a common feature in many pharmacologically active compounds. It has been associated with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and analgesic effects . The compound could be part of pharmacological studies to discover new drugs with these properties.
Synthesis of Novel Antibiotics
Given the structural similarity to fluoroquinolone antibiotics, which contain a piperazine moiety, this compound could be modified to enhance its antimicrobial properties . It could serve as a starting point for the synthesis of novel antibiotics, especially those targeting resistant bacterial strains.
Antifungal Drug Development
The triazole ring is a key component in several antifungal drugs, such as voriconazole and posaconazole . Research into the synthesis and activity of this compound could lead to the development of new antifungal medications, particularly for combating severe fungal infections.
Neuropharmacology
Triazole derivatives have been used in the development of sedative-hypnotic drugs and antiepileptics . This compound could be investigated for its potential effects on the central nervous system, possibly leading to new treatments for neurological disorders.
Antitubercular Agents
The presence of the triazole ring in antitubercular drugs highlights the possibility of this compound being used in the treatment of tuberculosis. Its activity against Mycobacterium tuberculosis could be an area of significant research interest .
特性
IUPAC Name |
8-(2-chlorophenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O2/c1-19-9-11(22)16-14(23)20(2)12(9)21-10(17-18-13(19)21)7-5-3-4-6-8(7)15/h3-6H,1-2H3,(H,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJDBLIZWYQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16801853 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2849861.png)

![ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate](/img/structure/B2849864.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2849866.png)




![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2849875.png)
![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849877.png)
![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2849878.png)
![2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2849881.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride](/img/structure/B2849884.png)